Ceftiofur sodium

Catalog No.
S523129
CAS No.
104010-37-9
M.F
C19H16N5NaO7S3
M. Wt
545.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ceftiofur sodium

CAS Number

104010-37-9

Product Name

Ceftiofur sodium

IUPAC Name

sodium;7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C19H16N5NaO7S3

Molecular Weight

545.6 g/mol

InChI

InChI=1S/C19H17N5O7S3.Na/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10;/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28);/q;+1/p-1/b23-11-;

InChI Key

RFLHUYUQCKHUKS-CMKUNUBPSA-M

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+]

solubility

Soluble in DMSO

Synonyms

ceftiofur, ceftiofur hydrochloride, ceftiofur sodium, Naxcel, U 64279A, U-64279E

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+]

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+]

The exact mass of the compound Ceftiofur sodium is 545.011 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Cephalosporins - Supplementary Records. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Ceftiofur sodium is a third-generation cephalosporin antibiotic primarily used in veterinary medicine. It was first described in 1987 and is marketed under the brand name Excenel by Zoetis. This compound is particularly notable for its resistance to hydrolysis by beta-lactamase enzymes, which allows it to maintain efficacy against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. The chemical structure of ceftiofur sodium is complex, featuring a thiazole ring and a methoxyimino group, which contribute to its antibacterial properties. Its chemical formula is C19H16N5NaO7S3C_{19}H_{16}N_{5}NaO_{7}S_{3} with a molecular weight of approximately 545.53 g/mol .

Antimicrobial Activity Studies

Ceftiofur sodium exhibits a broad spectrum of antimicrobial activity, meaning it can kill or inhibit a wide range of bacteria. This makes it a valuable tool for researchers studying infectious diseases in animals. Studies have investigated its effectiveness against various pathogens, including:

  • Actinobacillus pleuropneumoniae Source: [Stability of Ceftiofur Sodium and Cefquinome Sulphate in Intravenous Solutions: ]
  • Escherichia coli Source: [Stability of Ceftiofur Sodium and Cefquinome Sulphate in Intravenous Solutions: ]
  • Haemophilus parasuis Source: [Stability of Ceftiofur Sodium and Cefquinome Sulphate in Intravenous Solutions: ]
  • Haemophilus somnus Source: [Stability of Ceftiofur Sodium and Cefquinome Sulphate in Intravenous Solutions: ]
  • Pasteurella multocida Source: [Stability of Ceftiofur Sodium and Cefquinome Sulphate in Intravenous Solutions: ]
  • Streptococcus suis Source: [Stability of Ceftiofur Sodium and Cefquinome Sulphate in Intravenous Solutions: ]

These studies help researchers understand the efficacy of ceftiofur sodium against specific pathogens and inform treatment strategies in animal models.

Pharmacokinetic and Metabolic Studies

Understanding how a drug is absorbed, distributed, metabolized, and excreted in the body is crucial for safe and effective use. Scientific research explores these aspects of ceftiofur sodium to optimize treatment protocols and assess potential side effects. This research examines factors like:

  • Tissue distribution: How ceftiofur sodium reaches and concentrates in different organs and tissues.
  • Metabolism: The breakdown pathways of ceftiofur sodium within the body.
  • Elimination: How the body gets rid of ceftiofur sodium and its metabolites.
That are crucial for its antibacterial activity. One significant reaction involves its binding to penicillin-binding proteins (PBPs) located in the bacterial cell wall. This binding inhibits cell wall synthesis, leading to bacterial lysis and death. The reaction can be summarized as follows:

  • Binding to PBPs: Ceftiofur sodium binds covalently to PBPs, disrupting their function.
  • Inhibition of Cell Wall Synthesis: The disruption of PBPs prevents the formation of peptidoglycan layers in the bacterial cell wall.
  • Bacterial Lysis: The inability to maintain cell wall integrity results in osmotic pressure changes, causing cell lysis .

Additionally, ceftiofur sodium can undergo degradation under various environmental conditions, such as exposure to UV light, leading to the formation of metabolites like desfurolyceftiofur, which also exhibit antibiotic activity .

Ceftiofur sodium exhibits broad-spectrum antibacterial activity against numerous pathogens commonly affecting livestock and pets. Its effectiveness includes:

  • Gram-positive Bacteria: Effective against Streptococcus and Staphylococcus species.
  • Gram-negative Bacteria: Active against Escherichia coli and Salmonella species.

The compound's unique structure allows it to resist hydrolysis by beta-lactamases produced by resistant bacterial strains, making it a valuable option in treating infections caused by resistant organisms .

Ceftiofur sodium can be synthesized through several methods. The most common approach involves converting ceftiofur amine salt into its sodium salt using reagents such as sodium acetate or sodium bicarbonate. The general steps include:

  • Preparation of Ceftiofur Amine Salt: This is typically synthesized from 7-aminocephalosporanic acid.
  • Conversion to Sodium Salt: Reacting the amine salt with sodium salts (e.g., sodium acetate) leads to the formation of ceftiofur sodium.
  • Purification: The final product is purified through crystallization or chromatography techniques .

Ceftiofur sodium is primarily used in veterinary medicine for treating bacterial infections in various animals, including:

  • Livestock: Cattle and swine are commonly treated for respiratory infections and mastitis.
  • Companion Animals: It is also used for treating infections in dogs and cats.

Additionally, ceftiofur sodium is utilized in veterinary pharmaceuticals as an injectable solution and has been studied for its potential use in aquaculture .

Research has explored the interactions of ceftiofur sodium with various substances and biological systems:

  • Antibiotic Combinations: Studies indicate that combining ceftiofur with other antibiotics can enhance its effectiveness against resistant strains.
  • Environmental Impact: Investigations into the degradation of ceftiofur sodium in wastewater highlight its persistence and potential ecological effects, necessitating studies on its breakdown products .

Ceftiofur sodium shares similarities with other cephalosporins but has unique properties that distinguish it from them. Here are some similar compounds:

Compound NameSpectrum of ActivityUnique Features
CeftriaxoneBroad-spectrumHigh resistance to beta-lactamases
CefotaximeBroad-spectrumEffective against Gram-negative bacteria
CeftazidimeBroad-spectrumParticularly effective against Pseudomonas aeruginosa
CefalexinNarrower spectrumPrimarily effective against Gram-positive bacteria

Uniqueness of Ceftiofur Sodium:

  • Ceftiofur sodium's resistance to hydrolysis by beta-lactamases makes it particularly effective against resistant strains, which is not universally true for all cephalosporins.
  • Its specific application in veterinary medicine highlights its tailored use compared to other compounds that may be more broadly applied across human medicine.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

2

Exact Mass

545.01095567 g/mol

Monoisotopic Mass

545.01095567 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NHI34IS56E

Related CAS

80370-57-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 3 of 4 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

PigsTreatment of bacterial respiratory disease associated with Actinobacillus pleuropneumoniae, Pasteurella multocida, Haemophilus parasuis and Streptococcus suis. Treatment of septicaemia, polyarthritis or polyserositis associated with Streptococcus suis infection. CattleTreatment of acute interdigital necrobacillosis in cattle also known as Panaritium or foot rot. Treatment of acute post-partum (puerperal) metritis in cattle, in cases where treatment with another antimicrobial has failed.

Pharmacology

Ceftiofur Sodium is the sodium salt form of ceftiofur, a semisynthetic, beta-lactamase-stable, broad-spectrum, third-generation cephalosporin with antibacterial activity. Ceftiofur binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

QJ01DD90

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

Ceftiofur sodium

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Fultz L, Giguère S, Berghaus LJ, Grover GS, Merritt DA. Pulmonary pharmacokinetics of desfuroylceftiofur acetamide after nebulisation or intramuscular administration of ceftiofur sodium to weanling foals. Equine Vet J. 2015 Jul;47(4):473-7. doi: 10.1111/evj.12316. Epub 2014 Sep 5. PubMed PMID: 24975449.
2: Dołhań A, Jelińska A, Bębenek M. Stability of ceftiofur sodium and cefquinome sulphate in intravenous solutions. ScientificWorldJournal. 2014;2014:583461. doi: 10.1155/2014/583461. Epub 2014 Jun 3. PubMed PMID: 25025091; PubMed Central PMCID: PMC4065735.
3: Woodrow JS, Caldwell M, Cox S, Hines M, Credille BC. Comparative plasma pharmacokinetics of ceftiofur sodium and ceftiofur crystalline-free acid in neonatal calves. J Vet Pharmacol Ther. 2016 Jun;39(3):271-6. doi: 10.1111/jvp.12275. Epub 2015 Nov 6. PubMed PMID: 26542633.
4: Hall TL, Tell LA, Wetzlich SE, McCormick JD, Fowler LW, Pusterla N. Pharmacokinetics of ceftiofur sodium and ceftiofur crystalline free acid in neonatal foals. J Vet Pharmacol Ther. 2011 Aug;34(4):403-9. doi: 10.1111/j.1365-2885.2010.01252.x. Epub 2010 Nov 18. PubMed PMID: 21083666.
5: Nie H, Feng X, Peng J, Liang L, Lu C, Tiwari RV, Tang S, He J. Comparative pharmacokinetics of ceftiofur hydrochloride and ceftiofur sodium after administration to water buffalo (Bubalus bubalis). Am J Vet Res. 2016 Jun;77(6):646-52. doi: 10.2460/ajvr.77.6.646. PubMed PMID: 27227504.
6: Macpherson ML, Giguère S, Pozor MA, Runcan E, Vickroy TW, Benson SA, Troedsson MH, Hatzel JN, Larson J, Vanden Berg E, Kelleman AA, Sanchez LC, LeBlanc MM. Pharmacokinetics of ceftiofur sodium in equine pregnancy. J Vet Pharmacol Ther. 2017 Mar 19. doi: 10.1111/jvp.12399. [Epub ahead of print] PubMed PMID: 28317126.
7: Vilos C, Constandil L, Rodas PI, Cantin M, Zepeda K, Herrera N, Velasquez LA. Evaluation of ceftiofur-PHBV microparticles in rats. Drug Des Devel Ther. 2014 May 29;8:651-66. doi: 10.2147/DDDT.S60444. eCollection 2014. PubMed PMID: 24936127; PubMed Central PMCID: PMC4047837.
8: Liu S, Guo D, Guo Y, Zhou W. Preparation and pharmacokinetics of ceftiofur sodium liposomes in cows. J Vet Pharmacol Ther. 2011 Feb;34(1):35-41. doi: 10.1111/j.1365-2885.2010.01190.x. PubMed PMID: 21219342.
9: Pugazhenthiran N, Murugesan S, Anandan S. High surface area Ag-TiO2 nanotubes for solar/visible-light photocatalytic degradation of ceftiofur sodium. J Hazard Mater. 2013 Dec 15;263 Pt 2:541-9. doi: 10.1016/j.jhazmat.2013.10.011. Epub 2013 Oct 14. PubMed PMID: 24231325.
10: Wearn JM, Davis JL, Hodgson DR, Raffetto JA, Crisman MV. Pharmacokinetics of a continuous rate infusion of ceftiofur sodium in normal foals. J Vet Pharmacol Ther. 2013 Feb;36(1):99-101. doi: 10.1111/j.1365-2885.2012.01403.x. Epub 2012 May 21. PubMed PMID: 22606991.
11: Abutarbush SM, Schunicht OC, Wildman BK, Hannon SJ, Jim GK, Ward TI, Booker CW. Comparison of enrofloxacin and ceftiofur sodium for the treatment of relapse of undifferentiated fever/bovine respiratory disease in feedlot cattle. Can Vet J. 2012 Jan;53(1):57-62. PubMed PMID: 22753964; PubMed Central PMCID: PMC3239149.
12: Heinrich K, Chan D, Fussell RJ, Kay JF, Sharman M. Can the unauthorised use of ceftiofur be detected in poultry? Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2013;30(10):1733-8. doi: 10.1080/19440049.2013.814076. Epub 2013 Jul 22. PubMed PMID: 23869819.
13: Pomorska-Mól M, Czyżewska-Dors E, Kwit K, Wierzchosławski K, Pejsak Z. Ceftiofur hydrochloride affects the humoral and cellular immune response in pigs after vaccination against swine influenza and pseudorabies. BMC Vet Res. 2015 Oct 22;11:268. doi: 10.1186/s12917-015-0586-3. PubMed PMID: 26493336; PubMed Central PMCID: PMC4618681.
14: Beyer A, Baumann S, Scherz G, Stahl J, von Bergen M, Friese A, Roesler U, Kietzmann M, Honscha W. Effects of ceftiofur treatment on the susceptibility of commensal porcine E.coli--comparison between treated and untreated animals housed in the same stable. BMC Vet Res. 2015 Oct 15;11:265. doi: 10.1186/s12917-015-0578-3. PubMed PMID: 26472561; PubMed Central PMCID: PMC4608134.
15: Correction: Comparative pharmacokinetics of ceftiofur hydrochloride and ceftiofur sodium after administration to water buffalo (Bubalus bubalis). Am J Vet Res. 2016 Jul;77(7):765. doi: 10.2460/ajvr.77.7.765. PubMed PMID: 27347830.
16: Erickson BD, Elkins CA, Mullis LB, Heinze TM, Wagner RD, Cerniglia CE. A metallo-β-lactamase is responsible for the degradation of ceftiofur by the bovine intestinal bacterium Bacillus cereus P41. Vet Microbiol. 2014 Aug 27;172(3-4):499-504. doi: 10.1016/j.vetmic.2014.05.032. Epub 2014 Jun 6. PubMed PMID: 24972871.
17: Collard WT, Cox SR, Lesman SP, Grover GS, Boucher JF, Hallberg JW, Robinson JA, Brown SA. Pharmacokinetics of ceftiofur crystalline-free acid sterile suspension in the equine. J Vet Pharmacol Ther. 2011 Oct;34(5):476-81. doi: 10.1111/j.1365-2885.2011.01266.x. Epub 2011 Feb 16. PubMed PMID: 21323675.
18: Garrett EF, Dirikolu L, Grover GS. Milk and serum concentration of ceftiofur following intramammary infusion in goats. J Vet Pharmacol Ther. 2015 Dec;38(6):569-74. doi: 10.1111/jvp.12217. Epub 2015 Feb 23. PubMed PMID: 25707268.
19: Lima FS, Vieira-Neto A, Vasconcellos GS, Mingoti RD, Karakaya E, Solé E, Bisinotto RS, Martinez N, Risco CA, Galvão KN, Santos JE. Efficacy of ampicillin trihydrate or ceftiofur hydrochloride for treatment of metritis and subsequent fertility in dairy cows. J Dairy Sci. 2014 Sep;97(9):5401-14. doi: 10.3168/jds.2013-7569. Epub 2014 Jun 18. PubMed PMID: 24952780.
20: Hao Z, Wang L, Xiao K, Zhao Y, Zou M, Zhang Q, Ding Z, Yang F, Qu B. In vivo investigation of ceftiofur-loaded gelatin and PLGA microspheres in beagle dogs. J Mater Sci Mater Med. 2013 Apr;24(4):903-10. doi: 10.1007/s10856-012-4846-5. Epub 2013 Jan 26. PubMed PMID: 23354736.

Explore Compound Types